molecular formula C20H14ClN5O4 B11380753 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

カタログ番号: B11380753
分子量: 423.8 g/mol
InChIキー: QJKPALCYKLZOQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a 3-chlorophenyl group at position 1 and a carboxamide-linked 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl moiety at position 3. The oxadiazole ring introduces heterocyclic complexity, which is often associated with enhanced bioavailability and target-binding capabilities in medicinal chemistry .

特性

分子式

C20H14ClN5O4

分子量

423.8 g/mol

IUPAC名

1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H14ClN5O4/c1-29-15-7-5-12(6-8-15)17-19(25-30-24-17)22-20(28)18-16(27)9-10-26(23-18)14-4-2-3-13(21)11-14/h2-11H,1H3,(H,22,25,28)

InChIキー

QJKPALCYKLZOQM-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • Starting with 4-methoxybenzonitrile and hydrazine hydrate, the oxadiazole ring is formed through a cyclization reaction.
    • Reaction conditions: Reflux in ethanol with a catalytic amount of acetic acid.
  • Synthesis of the Pyridazine Core:

    • The pyridazine core is synthesized by reacting 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide.
    • This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the pyridazine ring.
  • Coupling of the Two Fragments:

    • The final step involves coupling the oxadiazole and pyridazine fragments using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions: 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

  • Oxidation of the methoxy group yields a hydroxyl derivative.
  • Reduction of the nitro group yields an amine derivative.
  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism often involves inducing apoptosis through DNA damage and inhibiting cell proliferation.

Antidiabetic Properties

Research indicates that oxadiazole derivatives can exhibit anti-diabetic effects by regulating glucose levels in biological models. In vivo studies using genetically modified Drosophila melanogaster demonstrated that certain oxadiazole compounds significantly lowered glucose levels, suggesting potential for diabetes management .

Antimicrobial Activity

Compounds with oxadiazole rings have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported that these compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development .

Anti-inflammatory Effects

The anti-inflammatory potential of similar oxadiazole-containing compounds has been explored, showing promise in reducing inflammation markers in various models. This could lead to applications in treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Assess cytotoxicity against glioblastomaSignificant apoptosis observed in treated cells; compounds induced DNA damage .
Diabetes Model Study Evaluate anti-diabetic effectsCompounds reduced glucose levels significantly in Drosophila models .
Antimicrobial Efficacy Test against bacterial strainsEffective inhibition of bacterial growth noted; potential for new antibiotics .

作用機序

The mechanism of action of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes or signaling pathways that regulate cell growth and survival.

類似化合物との比較

Key Structural Differences

The most closely related analog is 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (), which replaces the oxadiazole-containing substituent with a 2,5-dimethoxyphenyl group. The structural divergence lies in:

  • Substituent on the carboxamide nitrogen :
    • Target compound : 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl (heterocyclic group).
    • Analog : 2,5-dimethoxyphenyl (aromatic group).
  • Electronic and steric profiles : The oxadiazole ring introduces additional nitrogen and oxygen atoms, likely enhancing polarity and hydrogen-bonding capacity compared to the methoxy-rich phenyl group in the analog.

Physicochemical Properties

Property Target Compound Analog ()
Molecular Formula C₂₀H₁₅ClN₅O₄* C₁₉H₁₆ClN₃O₄
Molecular Weight ~433.82 g/mol* 385.804 g/mol
Key Functional Groups Oxadiazole, chlorophenyl, methoxyphenyl Dimethoxyphenyl, chlorophenyl
Polarity Higher (due to oxadiazole and methoxy groups) Moderate (methoxy-dominated)

Hypothesized Bioactivity Differences

  • Target Compound : The oxadiazole moiety may improve interactions with enzymes or receptors requiring heterocyclic binding motifs (e.g., kinases or ferroptosis-related targets) .

Research Implications and Gaps

  • Pharmacological Data: Neither compound’s bioactivity is detailed in the evidence, highlighting a need for empirical studies to compare their efficacy in models such as oral squamous cell carcinoma (OSCC) ferroptosis induction .
  • Structure-Activity Relationship (SAR) : Systematic modifications to the oxadiazole or phenyl substituents could elucidate optimal pharmacophores for desired biological effects.

生物活性

The compound 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on existing literature, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4O3C_{19}H_{17}ClN_4O_3, with a molecular weight of approximately 392.82 g/mol. The structure features a dihydropyridazine ring fused with an oxadiazole moiety, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that derivatives similar to our compound exhibited IC50 values in the micromolar range against human colon adenocarcinoma (HT29) and other cancer types .

Compound Cell Line IC50 (µM)
Compound AHT2910.5
Compound BMCF712.0
Compound CA54915.5

Studies suggest that the presence of electron-withdrawing groups like chlorine enhances the compound's potency by increasing electron deficiency at the reactive sites during interaction with cellular targets .

Anti-inflammatory Activity

The anti-inflammatory properties of similar oxadiazole derivatives have been well documented. The mechanism often involves inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. Compounds with oxadiazole rings have been shown to reduce prostaglandin synthesis in vitro, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of compounds containing oxadiazole moieties has also been investigated. These compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds featuring a methoxy group exhibited enhanced cytotoxicity compared to their counterparts without this modification .
  • Inhibition of Inflammatory Mediators : Another study focused on the anti-inflammatory activity of oxadiazole derivatives in a murine model of inflammation. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with these compounds .

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high purity?

To achieve high purity, employ statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). This minimizes trial-and-error approaches and identifies critical variables affecting yield and selectivity . For example, fractional factorial designs can reduce the number of experiments while accounting for interactions between variables. Post-synthesis, use HPLC with high-resolution columns (e.g., Chromolith®) and NMR spectroscopy to confirm structural integrity and purity .

Q. How can researchers validate the compound’s structural identity and stability under experimental conditions?

Combine spectroscopic techniques (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR, FT-IR) with mass spectrometry (HRMS or LC-MS) to confirm molecular weight and functional groups. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and acidic/basic conditions) monitored via HPLC. For hygroscopicity or polymorphic behavior, perform dynamic vapor sorption (DVS) and X-ray powder diffraction (XRPD) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize target-specific enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates or TR-FRET (time-resolved fluorescence resonance energy transfer). For cytotoxicity profiling, use cell viability assays (MTT or resazurin-based) across multiple cell lines. Ensure assay conditions mimic physiological pH and temperature to avoid false negatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed vs. predicted biological activity?

Apply quantum chemical calculations (e.g., DFT for reaction path analysis) and molecular dynamics (MD) simulations to study binding modes and conformational flexibility. For discrepancies between in vitro and in vivo results, use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic stability, protein binding, and tissue penetration. Cross-validate findings with free energy perturbation (FEP) or umbrella sampling to refine affinity predictions .

Q. What strategies optimize reaction pathways to minimize byproducts during large-scale synthesis?

Implement kinetic and thermodynamic reaction profiling using inline FT-IR or Raman spectroscopy to monitor intermediate formation. Use membrane separation technologies (e.g., nanofiltration) for continuous purification of intermediates. For exothermic reactions, apply microreactor systems to enhance heat transfer and reduce side reactions. Process optimization should integrate computational fluid dynamics (CFD) simulations to scale up efficiently .

Q. How can researchers address inconsistent data in dose-response studies?

Conduct meta-analysis of dose-response curves across multiple replicates and experimental batches. Use hierarchical Bayesian modeling to account for variability in biological systems. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). If inconsistencies persist, investigate off-target effects via chemoproteomics or CRISPR-Cas9 gene knockout screens .

Methodological Considerations

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

Use fragment-based drug design (FBDD) to systematically modify substituents on the chlorophenyl, oxadiazole, and dihydropyridazine moieties. Pair parallel synthesis (e.g., 96-well plate format) with high-throughput screening (HTS) to rapidly assess analogs. For electronic effects, apply Hammett σ constants or molecular electrostatic potential (MEP) maps derived from DFT calculations .

Q. How should researchers handle safety and regulatory compliance during handling?

Follow Chemical Hygiene Plan guidelines for PPE (gloves, lab coats, fume hoods) and waste disposal. For acute toxicity, consult GHS classification data (e.g., LD50_{50} values from rodent studies). Document stability and decomposition products in alignment with ICH Q3A/B guidelines for impurities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。